Erysovine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erysovine is a natural product found in Erythrina melanacantha, Erythrina brucei, and other organisms with data available.
Scientific Research Applications
Alkaloid Composition and Isolation
Erysovine is identified as a significant component in the alkaloid profile of various plant species, particularly those belonging to the Erythrina genus. Phytochemical studies have isolated this compound alongside other alkaloids, highlighting its prevalence and potential relevance in natural product chemistry. The compound's isolation from Erythrina addisoniae and Erythrina latissima seeds, for instance, provides insights into the complex alkaloid mixtures present in these species and raises questions about the biological activities and interactions of these compounds (Cui et al., 2009); (Zarev et al., 2019).
Bioactivity and Potential Applications
This compound exhibits a range of bioactivities that could be harnessed for various scientific applications. Notable among these is its antifeedant activity against pests like the maize weevil, Sitophilus zeamais, and its aphicidal properties against the cotton aphid, Aphis gossypii. Such activities suggest this compound's potential as a natural insecticidal agent, offering an eco-friendly alternative to synthetic pesticides (Liu et al., 2012); (Wang et al., 2018).
Chemotaxonomic Significance
The presence of this compound and related alkaloids in various species of Erythrina is also of chemotaxonomic interest. Studies have isolated this compound from Erythrina rubrinervia seeds, contributing to the understanding of the chemical diversity within the genus and its taxonomic implications. This knowledge can aid in the classification and identification of Erythrina species based on their chemical profiles (Florian et al., 2021).
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2R,13bS)-2,11-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-12-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-4-3-13-6-8-19-7-5-12-9-17(22-2)16(20)10-15(12)18(13,19)11-14/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |
InChI Key |
IHPMURIXWRKEKD-KSSFIOAISA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)O)OC)C=C1 |
SMILES |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)O)OC)C=C1 |
Canonical SMILES |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)O)OC)C=C1 |
Synonyms |
erysovine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.